

"Methyl 5-bromo-2,4-dimethylbenzoate" spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-bromo-2,4-dimethylbenzoate**

Cat. No.: **B176628**

[Get Quote](#)

A comprehensive analysis of the spectral data of **Methyl 5-bromo-2,4-dimethylbenzoate** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds.

Physicochemical Properties

Property	Value
CAS Number	152849-72-4 [1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂ [1] [2]
Molecular Weight	243.10 g/mol
Appearance	Solid
Purity	Typically ≥95%

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Methyl 5-bromo-2,4-dimethylbenzoate**. These predictions are derived from the analysis of its chemical structure

and comparison with spectral data of similar aromatic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8	Singlet	1H	Ar-H (H6)
~ 7.1	Singlet	1H	Ar-H (H3)
~ 3.9	Singlet	3H	O-CH ₃
~ 2.5	Singlet	3H	Ar-CH ₃ (at C4)
~ 2.3	Singlet	3H	Ar-CH ₃ (at C2)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 168	C=O (Ester)
~ 140	Ar-C (C4)
~ 138	Ar-C (C2)
~ 135	Ar-C (C6)
~ 132	Ar-C (C1)
~ 125	Ar-C (C3)
~ 120	Ar-C (C5-Br)
~ 52	O-CH ₃
~ 21	Ar-CH ₃ (at C4)
~ 19	Ar-CH ₃ (at C2)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~ 1720	Strong	C=O stretch (ester)
~ 1600, 1480	Medium-Strong	C=C stretch (aromatic ring)
~ 1250	Strong	C-O stretch (ester)
~ 1100	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
242/244	Molecular ion peak [M] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
211/213	[M - OCH ₃] ⁺
183/185	[M - COOCH ₃] ⁺
104	[M - Br - CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures.

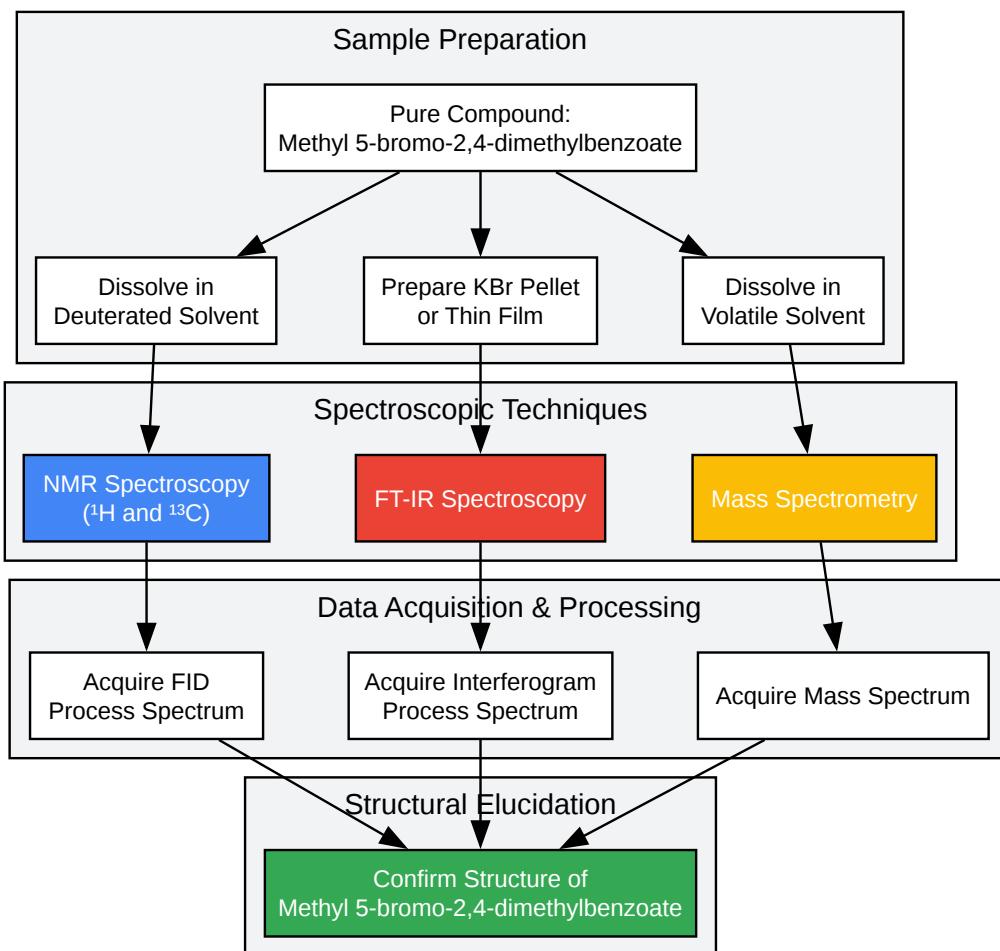
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **Methyl 5-bromo-2,4-dimethylbenzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[3] Ensure the sample is fully dissolved to avoid solid particles which can interfere with the magnetic field homogeneity.[3]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common.[4] Mix a small amount of the finely ground sample (1-2 mg) with about 100-200 mg of dry KBr powder.[4] Press the mixture in a hydraulic press to form a transparent pellet.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]
- Instrumentation: Use a FT-IR spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the KBr pellet or the salt plate should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilution may be necessary depending on the ionization technique used.[6]

- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules.
- Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[\[7\]](#)
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 5-bromo-2,4-dimethylbenzoate**.

Workflow for Spectroscopic Analysis of Methyl 5-bromo-2,4-dimethylbenzoate

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-bromo-2,4-dimethylbenzoate | CAS 152849-72-4 | Sun-shinechem [sun-shinechem.com]
- 2. aobchem.com [aobchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. ["Methyl 5-bromo-2,4-dimethylbenzoate" spectral data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176628#methyl-5-bromo-2-4-dimethylbenzoate-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com